molecular formula C11H17NO2S B5699444 N,N,2,4,5-pentamethylbenzenesulfonamide

N,N,2,4,5-pentamethylbenzenesulfonamide

Cat. No.: B5699444
M. Wt: 227.33 g/mol
InChI Key: WQWQMHDTTMIIRX-UHFFFAOYSA-N
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Description

N,N,2,4,5-Pentamethylbenzenesulfonamide is a synthetic organic compound characterized by a benzenesulfonamide core structure that is extensively methylated at the nitrogen atoms (N-ethyl, N-2-hydroxyethyl) and on multiple positions of the aromatic ring (2,3,4,5,6-pentamethyl) . This specific pattern of substitution, including the pendant hydroxyethyl group, defines its unique steric and electronic properties, making it a valuable intermediate in advanced chemical synthesis and pharmaceutical research. Sulfonamide functional groups are known to exhibit a range of pharmacological activities and are foundational in the development of various therapeutic agents . The presence of multiple methyl groups and a hydroxyethyl chain on the sulfonamide nitrogen suggests potential application in the development of colorimetric chemosensors, similar to other specialized sulfonamides used for the selective detection of metal ions like Pb(II) . Furthermore, the structural features of this compound make it a candidate for use in methodological organic synthesis, such as in TDAE (Tetrakis(dimethylamino)ethylene) strategies for generating stable carbanions and constructing complex nitroheterocyclic molecules with potential biological activity . Researchers can leverage this high-purity reagent as a key building block or precursor in exploring new chemical spaces in medicinal chemistry and materials science. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N,2,4,5-pentamethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-8-6-10(3)11(7-9(8)2)15(13,14)12(4)5/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWQMHDTTMIIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,4,5-pentamethylbenzenesulfonamide typically involves the sulfonation of a pentamethylbenzene derivative followed by the introduction of the sulfonamide group. One common method involves the reaction of 2,4,5-pentamethylbenzenesulfonyl chloride with an amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,2,4,5-pentamethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N,N,2,4,5-pentamethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N,2,4,5-pentamethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The number, position, and type of substituents on the benzene ring and sulfonamide nitrogen critically determine properties like solubility, acidity, and bioactivity. Below is a comparative analysis based on evidence:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
N,N,2,4,5-Pentamethylbenzenesulfonamide N,N-dimethyl; 2,4,5-trimethylphenyl ~243.34 (calculated) High lipophilicity, potential agrochemical use Inferred
N-(5-Chloro-2-methylphenyl)benzenesulfonamide 5-Cl; 2-Me; phenylsulfonamide 265.73 Pharmaceutical intermediate
4-Amino-N-(4,5-dimethyl-2-oxazolyl)benzenesulfonamide 4-NH₂; oxazole substituent ~311.38 (calculated) Antimicrobial activity; moderate solubility
Sodium 2,4,5-trichlorobenzenesulfonate 2,4,5-Cl; sodium sulfonate 283.49 Hydrophilic; industrial surfactant

Key Observations :

  • Lipophilicity : The pentamethyl derivative’s multiple methyl groups increase hydrophobicity compared to chlorinated (e.g., ) or sulfonate salts (e.g., ), making it more suited for lipid-rich environments.
  • Bioactivity : Heterocyclic substituents (e.g., oxazole in ) enhance antimicrobial activity, while methyl groups may favor pesticidal or herbicidal applications .

Solubility and Stability

  • Solubility: Methyl-rich derivatives exhibit lower aqueous solubility compared to sodium sulfonates (e.g., ) or amino-substituted analogs (e.g., ). This limits their use in aqueous formulations but enhances membrane permeability .
  • Thermal Stability : Methyl groups may improve thermal stability, as seen in nitroimidazole derivatives (e.g., ), though direct data for the pentamethyl compound are unavailable.

Q & A

Q. How can enantiomeric purity of chiral derivatives of this compound be ensured?

  • Methodological Answer : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IA/IB) for separation. Circular dichroism (CD) spectroscopy confirms enantiomeric excess (ee). Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) enhance stereochemical control. Validate ee values with NMR chiral shift reagents .

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